Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of α-chloro ketones with β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form more complex structures.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted furans, depending on the nucleophile used.
Oxidation Reactions: Products include furan-3-carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include dihydrofuran derivatives.
Scientific Research Applications
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4,5-dihydrofuran-3-carboxylate
- Methyl 2-bromo-4,5-dihydrofuran-3-carboxylate
- Ethyl 2-bromo-4,5-dihydrofuran-3-carboxylate
Uniqueness
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
Molecular Formula |
C6H7ClO3 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H2,1H3 |
InChI Key |
XZJIYJCRPVTFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OCC1)Cl |
Origin of Product |
United States |
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